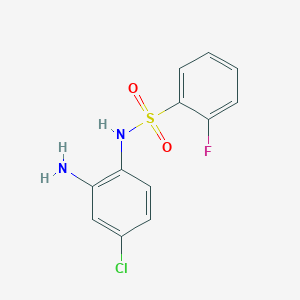

N-(2-amino-4-chlorophenyl)-2-fluorobenzene-1-sulfonamide

Description

N-(2-amino-4-chlorophenyl)-2-fluorobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-fluorobenzenesulfonamide group linked to a 2-amino-4-chlorophenyl moiety. This structure combines aromatic fluorine substitution with a chlorinated aniline group, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

N-(2-amino-4-chlorophenyl)-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2O2S/c13-8-5-6-11(10(15)7-8)16-19(17,18)12-4-2-1-3-9(12)14/h1-7,16H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOYUXYDFGJNHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-chlorophenyl)-2-fluorobenzene-1-sulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 2-amino-4-chloroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-chlorophenyl)-2-fluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The sulfonamide group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and aryl halides, with conditions such as the presence of a base (e.g., sodium hydroxide) and solvents like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(2-amino-4-chlorophenyl)-2-fluorobenzene-1-sulfonamide serves as a building block for more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Substitution Reactions : The amino and chloro groups can engage in nucleophilic substitutions.

- Oxidation and Reduction Reactions : The compound can undergo redox transformations depending on the reagents used.

- Coupling Reactions : The sulfonamide group can couple with other aromatic compounds.

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. For instance:

- A study highlighted its inhibitory effects on carbonic anhydrase IX (CA IX), which is implicated in tumor growth. Compounds derived from similar structures showed significant anti-proliferative activity against breast cancer cell lines such as MDA-MB-231 and MCF-7 .

- Another investigation demonstrated that certain derivatives of sulfonamides could induce apoptosis in cancer cells, showcasing their potential as therapeutic agents .

Medicinal Applications

This compound has been explored for its therapeutic applications, particularly in drug development:

- It has been evaluated for its efficacy against various diseases, including cancer and bacterial infections. Some derivatives have shown promising results in inhibiting the growth of resistant bacterial strains .

- The compound's ability to modulate enzyme activity makes it a candidate for developing new drugs targeting specific biological pathways .

Anticancer Activity

A recent study focused on the design and synthesis of new aryl thiazolone-benzenesulfonamides, including derivatives of this compound. These compounds were evaluated for their anti-proliferative effects against triple-negative breast cancer cell lines. The results indicated that several derivatives exhibited significant inhibitory effects at low concentrations, with selectivity ratios favoring cancer cells over normal cells .

Antibacterial Properties

Research into the antibacterial activity of sulfonamide derivatives revealed that some exhibited substantial inhibition against Staphylococcus aureus and Klebsiella pneumoniae. For example, specific compounds demonstrated over 80% inhibition at certain concentrations, indicating their potential as new antibacterial agents .

Mechanism of Action

The mechanism of action of N-(2-amino-4-chlorophenyl)-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Fluorine Position in Benzenesulfonamides

- N-[4-(3-chloro-4-cyclopropoxyphenyl)pyrimidine-6-yl]-2-fluorobenzene-1-sulfonamide (Compound 64): Inhibits kynurenine monooxygenase (KMO) with 96% efficacy at 10 µM. Ortho-fluorine on the benzene ring enhances potency compared to non-fluorinated analogs (e.g., 62: 73% inhibition) .

- N-(2-amino-4-chlorophenyl)-4-methylbenzenesulfonamide (Compound 10j): Replaces fluorine with a methyl group on the sulfonamide benzene ring.

Key Insight : Ortho-fluorine in benzenesulfonamides significantly improves inhibitory activity, likely due to steric and electronic modulation of target binding .

Variations in the Aniline Moiety

Chlorine and Amino Group Positioning

- N-(2-amino-4-chlorophenyl)methanesulfonamide: Replaces the fluorobenzenesulfonamide with a methanesulfonamide group. Lacking aromatic fluorine, this compound may exhibit reduced membrane permeability or target specificity .

- N-(2-acetylphenyl)-2-fluorobenzene-1-sulfonamide: Substitutes the 4-chloro and amino groups with an acetyl moiety. Higher molecular weight (293.31 g/mol) and predicted boiling point (440.7°C) compared to the target compound, suggesting altered solubility and thermal stability .

Key Insight: The 2-amino-4-chlorophenyl group balances electron-withdrawing (Cl) and electron-donating (NH₂) effects, optimizing interactions in enzyme active sites.

Biological Activity

N-(2-amino-4-chlorophenyl)-2-fluorobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group which is known to enhance biological activity through various mechanisms. The presence of amino, chloro, and fluorine substituents on the aromatic rings contributes to its chemical reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase isozymes, which are involved in various physiological processes. This inhibition has been linked to anticancer effects by disrupting cellular pH balance and promoting apoptosis in cancer cells .

- Cell Cycle Arrest : Studies have shown that this compound can arrest the cell cycle in the subG0 phase, indicating its potential to induce apoptosis. This mechanism is crucial for its anticancer properties .

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Its efficacy is often assessed through minimum inhibitory concentration (MIC) values .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a derivative was found to have IC50 values ranging from 0.89 to 9.63 µg/mL against various human cancer cell lines such as HeLa and AGS . The compound's ability to induce apoptosis was further confirmed through assays measuring caspase activation, which are critical markers of programmed cell death.

Case Study: Anticancer Efficacy

A study evaluating the effects of this compound on MDA-MB-231 breast cancer cells demonstrated a significant increase in apoptotic cells when treated with the compound. The results indicated a 22-fold increase in late apoptotic cells compared to controls, showcasing its potential as an effective anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. It has shown promising results against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | >500 |

| Staphylococcus epidermidis | >500 |

These findings indicate that while the compound exhibits antibacterial activity, further optimization may be required to enhance its efficacy against resistant strains .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated antioxidant activity. Compounds derived from it showed significant inhibition of DPPH and ABTS radicals, suggesting potential therapeutic benefits in oxidative stress-related conditions .

Q & A

Basic: What are the critical steps in synthesizing N-(2-amino-4-chlorophenyl)-2-fluorobenzene-1-sulfonamide, and how are intermediates purified?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzene sulfonamide core. Key steps include:

- Sulfonylation : Reacting 2-fluorobenzenesulfonyl chloride with 2-amino-4-chloroaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

- Purification : Intermediate products are isolated via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) to remove unreacted reagents and byproducts .

- Characterization : Confirm structural integrity using NMR (1H/13C) and mass spectrometry (ESI-MS or HRMS) .

Basic: How is the purity and structural identity of this compound validated in academic research?

Methodological Answer:

- Spectroscopic Analysis :

- 1H/13C NMR : Peaks for aromatic protons (δ 6.5–8.0 ppm), sulfonamide NH (δ ~10 ppm), and fluorine-coupled splitting patterns confirm substitution patterns .

- FT-IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bends (~3300 cm⁻¹) validate functional groups .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced: How can researchers optimize the synthetic yield of this sulfonamide given steric and electronic challenges from substituents?

Methodological Answer:

-

Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) to enhance sulfonylation efficiency while minimizing side reactions .

-

Catalysis : Add catalytic iodine or Cu(I) salts to accelerate sulfonamide bond formation in low-yield steps .

-

Temperature Control : Maintain reactions at 0–5°C during sulfonyl chloride addition to prevent decomposition .

-

Table 1 : Example reaction conditions from analogous sulfonamides:

Step Solvent Catalyst Yield (%) Reference Sulfonylation DCM Pyridine 72 Purification Ethanol – 88

Advanced: How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

Methodological Answer:

- Assay Standardization : Use MIC (Minimum Inhibitory Concentration) for antimicrobial studies and IC50 (half-maximal inhibitory concentration) for anticancer assays to ensure comparability .

- Structural Confounds : Verify if impurities (e.g., unreacted aniline) contribute to false-positive results via HPLC-MS .

- Mechanistic Studies : Perform molecular docking to assess binding affinity to target enzymes (e.g., dihydropteroate synthase for antimicrobial activity) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies on this sulfonamide?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified halogen positions (e.g., 3-Cl instead of 4-Cl) or replace fluorine with other electron-withdrawing groups (e.g., NO₂) .

- Biological Profiling : Test analogs against a panel of cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) to identify substituent-dependent trends .

- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., Hammett σ values) with activity .

Advanced: How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics?

Methodological Answer:

- Animal Models : Use Sprague-Dawley rats for oral bioavailability studies; monitor plasma concentrations via LC-MS/MS over 24 hours .

- Metabolite Identification : Perform hepatic microsome assays to identify phase I/II metabolites .

- Dosage Optimization : Start with 10 mg/kg and adjust based on Cmax (maximum serum concentration) and t½ (half-life) data .

Advanced: What analytical techniques resolve spectral ambiguities in fluorine- and chlorine-containing regions of NMR?

Methodological Answer:

- 19F NMR : Directly detect fluorine coupling patterns (e.g., para-fluorine vs. ortho-chlorine splitting) .

- DEPT-135 NMR : Differentiate CH₂ and CH₃ groups in complex spectra .

- 2D HSQC : Correlate 1H and 13C signals to assign overlapping aromatic protons .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in a fume hood due to potential amine or sulfonyl chloride vapors .

- Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .

Advanced: How can researchers validate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

-

Forced Degradation Studies :

- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours; monitor via HPLC .

- Thermal stress : Heat to 80°C for 48 hours; assess decomposition products with LC-QTOF-MS .

-

Table 2 : Stability data from analogous sulfonamides:

Condition Degradation (%) Major Degradant Reference pH 2, 40°C, 24h 15 Des-fluoro analog 80°C, 48h 8 Sulfonic acid

Advanced: What computational tools are recommended for predicting this compound’s drug-likeness and toxicity?

Methodological Answer:

- ADMET Prediction : Use SwissADME to calculate logP (lipophilicity), H-bond acceptors/donors, and bioavailability scores .

- Toxicity Profiling : Run ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups) .

- Docking Software : AutoDock Vina for target binding affinity simulations against proteins like carbonic anhydrase IX .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.